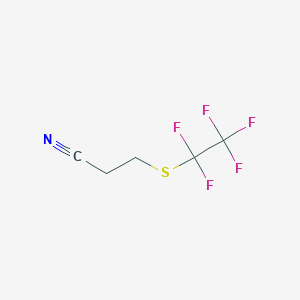
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH is a peptide composed of nine amino acids: lysine, cysteine, aspartic acid, isoleucine, cysteine, threonine, aspartic acid, glutamic acid, and tyrosine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis methods.
Major Products
The major products of these reactions include peptides with altered disulfide bonds or modified amino acid sequences, which can significantly impact their biological activity and stability.
Applications De Recherche Scientifique
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mécanisme D'action
The mechanism of action of H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of cysteine residues enables the formation of disulfide bonds, which can stabilize the peptide’s conformation and enhance its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH: A peptide with a similar sequence but different amino acid composition.
H-Cys-ser-cys-ser-ser-trp-leu-asp-lys-glu-cys-val-tyr-phe-cys-his-leu-asp-ile-ile-trp-OH: Another peptide with a different sequence and potential biological activity.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of multiple cysteine residues allows for the formation of disulfide bonds, contributing to its stability and biological activity. Additionally, the combination of acidic, basic, and hydrophobic amino acids in the sequence enables diverse interactions with molecular targets.
Propriétés
IUPAC Name |
4-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O18S2/c1-4-20(2)34(53-39(66)27(17-33(61)62)48-40(67)29(18-73)51-36(63)24(46)7-5-6-14-45)42(69)52-30(19-74)41(68)54-35(21(3)55)43(70)49-26(16-32(59)60)38(65)47-25(12-13-31(57)58)37(64)50-28(44(71)72)15-22-8-10-23(56)11-9-22/h8-11,20-21,24-30,34-35,55-56,73-74H,4-7,12-19,45-46H2,1-3H3,(H,47,65)(H,48,67)(H,49,70)(H,50,64)(H,51,63)(H,52,69)(H,53,66)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,71,72) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKOPVJKNUPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

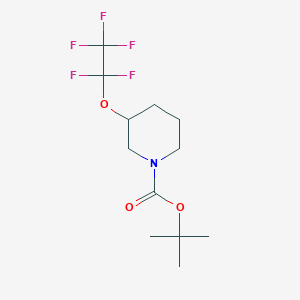
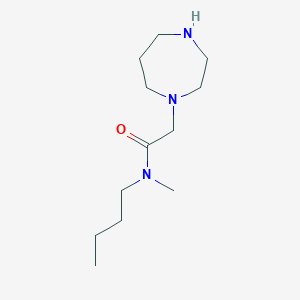


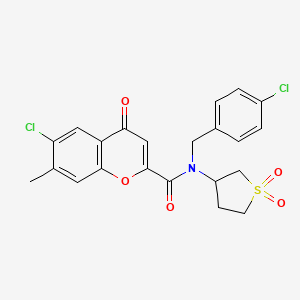
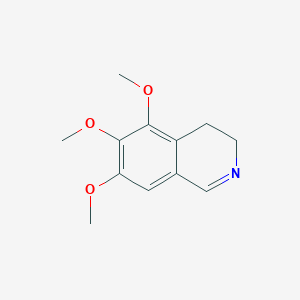
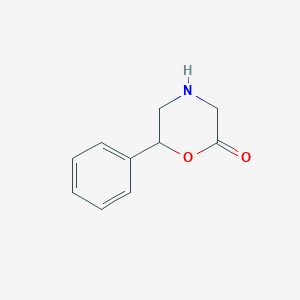

![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)
![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)
![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)
